

Validating the Structure of 3-Bromo-5-phenoxy pyridine: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: 3-Bromo-5-phenoxy pyridine

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This guide provides a comprehensive comparison of spectroscopic data for validating the chemical structure of **3-Bromo-5-phenoxy pyridine**. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally confirm its molecular framework. For comparative analysis, we include data for two structurally related alternatives: 3,5-dibromopyridine and 3-phenoxy pyridine. This document is intended for researchers, scientists, and professionals in drug development who require robust methods for structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Bromo-5-phenoxy pyridine** and its structural analogs. The data for **3-Bromo-5-phenoxy pyridine** is predicted based on established spectroscopic principles and comparison with the alternatives, while the data for the alternatives is based on experimental findings.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3-Bromo-5-phenoxy pyridine	~8.35	d	~2.0	H-2
~8.25	d	~2.0	H-6	
~7.50	t	~2.0	H-4	
~7.40	t	~7.8	Phenyl H (meta)	
~7.20	t	~7.4	Phenyl H (para)	
~7.05	d	~7.8	Phenyl H (ortho)	
3,5-Dibromopyridine	8.61	d	2.0	H-2, H-6[1]
8.01	t	2.0	H-4[1]	
3-Phenoxy pyridine	~8.40	m	-	H-2, H-6
~7.45-7.20	m	-	Phenyl H & H-4, H-5	

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ) ppm	Assignment
3-Bromo-5-phenoxy pyridine	~156.0	C-O (Py)
~155.8	C-O (Ph)	
~146.0	C-2	
~142.0	C-6	
~130.0	Phenyl C (meta)	
~125.0	Phenyl C (para)	
~122.0	C-4	
~120.0	Phenyl C (ortho)	
~118.0	C-Br	
3,5-Dibromopyridine	~150.1	C-2, C-6
~141.6	C-4	
~121.3	C-3, C-5	
3-Phenoxy pyridine	~157.1	C-O (Py)
~155.9	C-O (Ph)	
~143.2	C-2, C-6	
~130.0	Phenyl C (meta)	
~124.5	Phenyl C (para)	
~123.8	C-4, C-5	
~119.5	Phenyl C (ortho)	

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

Compound	Wavenumber (cm ⁻¹)	Functional Group
3-Bromo-5-phenoxy pyridine	~3100-3000	Aromatic C-H Stretch
~1580-1450	C=C & C=N Ring Stretch	
~1240	Aryl Ether C-O Stretch	
~1100-1000	C-H in-plane bend	
~800-700	C-H out-of-plane bend	
~600-500	C-Br Stretch	
3,5-Dibromopyridine	~3080-3040	Aromatic C-H Stretch[2]
~1560, 1450, 1400	C=C & C=N Ring Stretch[2]	
~1100, 1010	C-H in-plane bend[2]	
~580	C-Br Stretch[2]	
3-Phenoxy pyridine	~3100-3000	Aromatic C-H Stretch
~1580-1470	C=C & C=N Ring Stretch	
~1230	Aryl Ether C-O Stretch	

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight (g/mol)	[M] ⁺ (m/z)	Key Fragment Ions (m/z)
3-Bromo-5-phenoxy pyridine	C ₁₁ H ₈ BrNO	250.09	249/251	170 ([M-Br] ⁺), 142, 93, 77
3,5-Dibromopyridine	C ₅ H ₃ Br ₂ N	236.89	235/237/239	156/158 ([M-Br] ⁺), 77 ([M-2Br] ⁺)[3]
3-Phenoxy pyridine	C ₁₁ H ₉ NO	171.20	171	142, 93, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial. For ^{13}C NMR, a more concentrated solution may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
- **Filtration:** Filter the solution through a pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter. The sample height in the tube should be approximately 4-5 cm.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.^[4]
- **^1H NMR Acquisition:** A standard one-pulse experiment is typically used. For quantitative results, ensure the relaxation delay (d_1) is sufficiently long (at least 5 times the longest T_1 relaxation time).
- **^{13}C NMR Acquisition:** A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.^{[5][6]} DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH , CH_2 , and CH_3 groups.^{[6][7]}
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (e.g., to residual solvent signals or TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Solid Film):** Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.^[8]
- **Film Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.^[8]

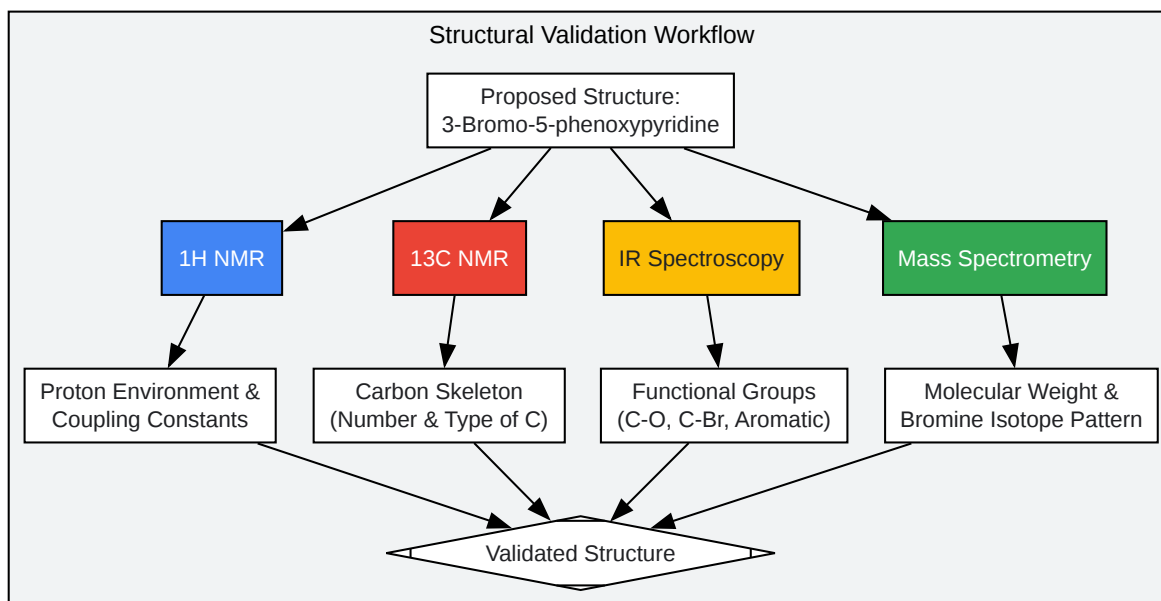
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer.^[8] Record a background spectrum of the empty instrument first. Then, acquire the sample spectrum. The instrument measures the absorption of infrared radiation at different frequencies.^[9]
- **Data Analysis:** The resulting spectrum plots transmittance or absorbance versus wavenumber (cm^{-1}). Characteristic absorption bands are identified and correlated with specific functional groups in the molecule.^[9]

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 10-100 $\mu\text{g/mL}$) in a volatile solvent such as methanol or acetonitrile.^[10] Ensure the sample is free of non-volatile salts or buffers.^[10]
- **Introduction and Ionization:** Introduce the sample into the mass spectrometer. For a volatile compound like this, electron ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.^{[11][12]}
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).^{[11][13]}
- **Detection and Spectrum Generation:** A detector records the abundance of ions at each m/z value. This information is compiled into a mass spectrum, which is a plot of relative intensity versus m/z .
- **Data Interpretation:** The peak with the highest m/z value typically corresponds to the molecular ion ($[M]^+$), which provides the molecular weight. The fragmentation pattern gives clues about the molecule's structure. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (M and $M+2$ peaks in an approximate 1:1 ratio).^[14]

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **3-Bromo-5-phenoxy pyridine** using the described spectroscopic methods.



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References

- 1. 3,5-Dibromopyridine(625-92-3) ¹H NMR [m.chemicalbook.com]
- 2. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Dibromopyridine [webbook.nist.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. nmr.ceitec.cz [nmr.ceitec.cz]
- 6. bhu.ac.in [bhu.ac.in]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. amherst.edu [amherst.edu]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. benchchem.com [benchchem.com]
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